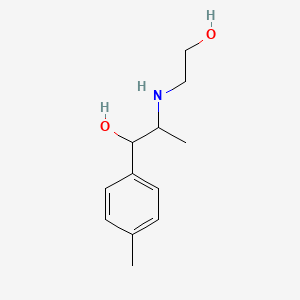
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a hydroxyethyl group attached to an amino group, which is further connected to a propanol backbone with a p-tolyl substituent. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol typically involves the reaction of p-tolylacetone with ethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of p-tolylacetone or p-tolylaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-Hydroxyethyl)amino)-1-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((2-Hydroxyethyl)amino)-1-(m-tolyl)propan-1-ol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9-3-5-11(6-4-9)12(15)10(2)13-7-8-14/h3-6,10,12-15H,7-8H2,1-2H3 |
InChI-Schlüssel |
KVVHOMXETZLHNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)NCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B15092482.png)

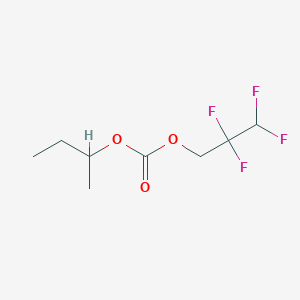
![1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
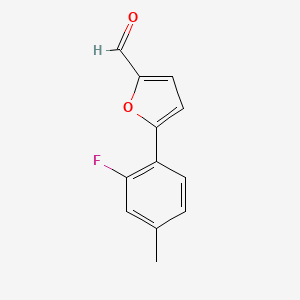
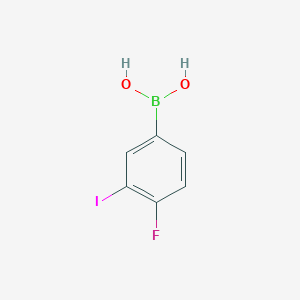
![4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15092508.png)
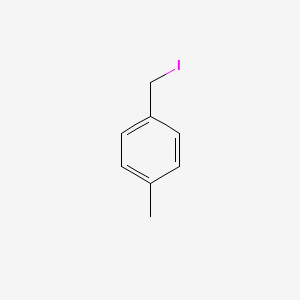
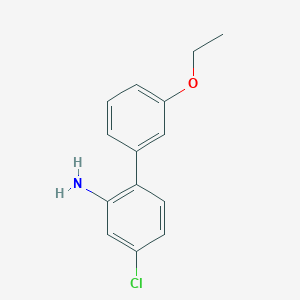

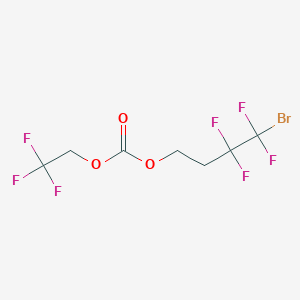
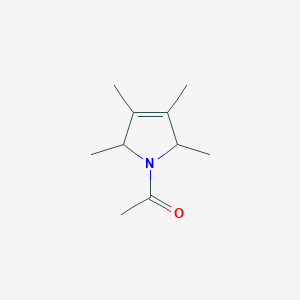
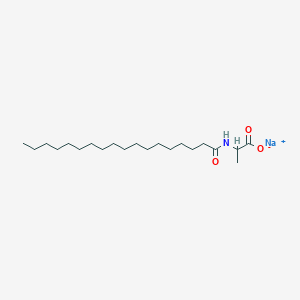
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)
